4-{[2-(Ethylamino)ethyl]amino}pent-3-EN-2-one
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Overview
Description
4-{[2-(Ethylamino)ethyl]amino}pent-3-EN-2-one is an organic compound that belongs to the class of enaminones Enaminones are compounds containing both an enamine and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Ethylamino)ethyl]amino}pent-3-EN-2-one typically involves the reaction of 2-(ethylamino)ethylamine with a suitable precursor such as 4-methylpent-3-en-2-one. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include ethanol and ether, and the reaction may require heating and stirring to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional steps such as purification through column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(Ethylamino)ethyl]amino}pent-3-EN-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
4-{[2-(Ethylamino)ethyl]amino}pent-3-EN-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-{[2-(Ethylamino)ethyl]amino}pent-3-EN-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
4-methylpent-3-en-2-one: A structurally similar compound with different functional groups.
4-(2-carboxyethyl)-cholest-4-en-3-one: Another enaminone with distinct biological activities.
4-(3-nitro-phenyl)-but-3-en-2-one: A compound with similar reactivity but different applications.
Uniqueness
4-{[2-(Ethylamino)ethyl]amino}pent-3-EN-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
824950-35-8 |
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Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
4-[2-(ethylamino)ethylamino]pent-3-en-2-one |
InChI |
InChI=1S/C9H18N2O/c1-4-10-5-6-11-8(2)7-9(3)12/h7,10-11H,4-6H2,1-3H3 |
InChI Key |
CQMAPBGFDVSGAK-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCNC(=CC(=O)C)C |
Origin of Product |
United States |
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